6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C9H9ClN4O and a molecular weight of 224.65 g/mol . This compound is characterized by the presence of a chloro group, an oxolane ring, and a triazolopyridazine core, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Based on the pharmacological activities of structurally similar compounds, it can be inferred that this compound may interact with its targets to modulate their function, leading to therapeutic effects .
Biochemical Pathways
Given the broad range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected .
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that this compound may exert a range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation. The interaction involves hydrogen bonding and π–π interactions, which stabilize the compound-enzyme complex . Additionally, this compound exhibits DNA intercalation properties, binding to DNA and potentially affecting gene expression .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit antiproliferative activities against various cancer cell lines, including A549, Bewo, and MCF-7 cells . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. By intercalating with DNA, it can disrupt normal cellular functions, leading to altered gene expression and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to c-Met kinase, inhibiting its activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to intercalate with DNA further contributes to its anticancer properties by disrupting DNA replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under normal storage conditions, maintaining its biochemical activity over extended periods Preliminary studies suggest that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette transporters, which facilitate its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is critical for its ability to modulate gene expression and exert its anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with oxalyl chloride and oxolane to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a methyl group instead of an oxolane ring.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Lacks the oxolane ring, making it less versatile in certain applications.
Uniqueness
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the oxolane ring, which enhances its chemical reactivity and potential biological activity. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
6-chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZYRQDOKOZMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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